molecular formula C13H18OS B14308908 Cyclopentanol, 1-[2-(phenylthio)ethyl]- CAS No. 114694-23-4

Cyclopentanol, 1-[2-(phenylthio)ethyl]-

Cat. No.: B14308908
CAS No.: 114694-23-4
M. Wt: 222.35 g/mol
InChI Key: KFMVFSHDHPWLTC-UHFFFAOYSA-N
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Description

Cyclopentanol, 1-[2-(phenylthio)ethyl]- is an organic compound that belongs to the class of alcohols It features a cyclopentanol moiety attached to a 2-(phenylthio)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanol, 1-[2-(phenylthio)ethyl]- typically involves the reaction of cyclopentanol with 2-(phenylthio)ethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopentanol attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanol, 1-[2-(phenylthio)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone, while reduction could produce cyclopentane.

Scientific Research Applications

Cyclopentanol, 1-[2-(phenylthio)ethyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentanol, 1-[2-(phenylthio)ethyl]- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylthio group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog without the phenylthio group.

    Cyclopentanol, 1-ethyl-: A similar compound with an ethyl group instead of the 2-(phenylthio)ethyl group.

Uniqueness

Cyclopentanol, 1-[2-(phenylthio)ethyl]- is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

114694-23-4

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-(2-phenylsulfanylethyl)cyclopentan-1-ol

InChI

InChI=1S/C13H18OS/c14-13(8-4-5-9-13)10-11-15-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2

InChI Key

KFMVFSHDHPWLTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCSC2=CC=CC=C2)O

Origin of Product

United States

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